molecular formula C23H23N5O2S B2852229 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide CAS No. 1207039-92-6

2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2852229
CAS No.: 1207039-92-6
M. Wt: 433.53
InChI Key: FLEGAJMXZZSXKG-UHFFFAOYSA-N
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Description

2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including a methoxyphenyl group, a triazole ring, a thiazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide typically involves multistep reactions. One common approach starts with the preparation of the triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The thiazole ring is often synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. Finally, the carboxamide group is introduced through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, dihydrotriazole derivatives from reduction, and various substituted thiazole derivatives from nucleophilic substitution.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It has shown promise in biological studies due to its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-methoxyphenyl)-1H-indoles
  • 5-(4-methoxyphenyl)-1H-imidazoles

Uniqueness

Compared to these similar compounds, 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide stands out due to its combination of a triazole and thiazole ring in a single molecule

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-15-21(22(29)24-14-13-17-7-5-4-6-8-17)31-23(25-15)20-16(2)28(27-26-20)18-9-11-19(30-3)12-10-18/h4-12H,13-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEGAJMXZZSXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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